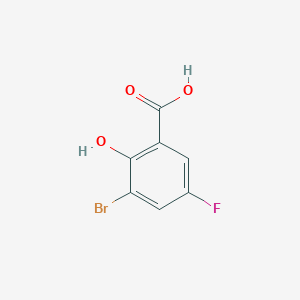

3-Bromo-5-fluoro-2-hydroxybenzoic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Number

This compound is a halogenated derivative of benzoic acid with the molecular formula C₇H₄BrFO₃ and a molecular weight of 235.01 g/mol. The compound is officially registered in the Chemical Abstracts Service (CAS) database with the registry number 4180-42-1. This unique identifier ensures unambiguous reference to this specific chemical entity across scientific literature and regulatory documentation.

The systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature for this compound follows specific rules for naming aromatic carboxylic acids with multiple substituents. The base structure is benzoic acid, with three substituents: bromine, fluorine, and a hydroxyl group. The position numbering begins from the carbon bearing the carboxylic acid group (position 1), and proceeds around the ring, with substituents listed alphabetically with their respective position numbers.

Table 1: Basic Chemical Identity Parameters of this compound

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 4180-42-1 |

| Molecular Formula | C₇H₄BrFO₃ |

| Molecular Weight | 235.01 g/mol |

| InChI | InChI=1S/C7H4BrFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |

| InChIKey | MJNQXLZBKUYDRP-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(=O)O)O)Br)F |

This compound can also be classified as a derivative of salicylic acid (2-hydroxybenzoic acid), with additional bromine and fluorine substituents at positions 3 and 5, respectively. The presence of the hydroxyl group at position 2 (ortho to the carboxylic acid group) is characteristic of salicylic acid derivatives, which often exhibit distinct chemical and potential biological properties compared to other benzoic acid isomers.

Structural Isomerism and Positional Specificity of Halogen Substituents

The precise positioning of substituents in this compound is crucial for defining its chemical identity and distinguishing it from structural isomers. The substitution pattern features bromine at position 3 (meta to the carboxylic acid group), fluorine at position 5 (meta to the carboxylic acid and para to the bromine), and a hydroxyl group at position 2 (ortho to the carboxylic acid).

Several structural isomers of this compound exist with different arrangements of the same substituents. Notable isomers include:

Table 2: Structural Isomers of Halogenated Hydroxybenzoic Acids

| Compound Name | CAS Number | Distinguishing Structural Feature |

|---|---|---|

| 3-Bromo-6-fluoro-2-hydroxybenzoic acid | 1538235-22-1 | Fluorine at position 6 instead of position 5 |

| 3-Bromo-4-fluoro-2-hydroxybenzoic acid | 1257535-20-8 | Fluorine at position 4 instead of position 5 |

| 3-Bromo-2-fluoro-5-hydroxybenzoic acid | 1541168-84-6 | Hydroxyl group at position 5, fluorine at position 2 |

| 3-Bromo-5-chloro-2-hydroxybenzoic acid | 4068-58-0 | Chlorine at position 5 instead of fluorine |

| 2-Bromo-5-hydroxybenzoic acid | 58380-11-3 | Bromine at position 2, hydroxyl at position 5, no fluorine |

| 3-Bromo-5-hydroxybenzoic acid | 140472-69-1 | Hydroxyl at position 5, no fluorine |

| 3-Bromo-5-fluorobenzoic acid | 176548-70-2 | No hydroxyl group at position 2 |

The positional specificity of the halogen substituents significantly influences the electronic properties of the aromatic ring. Bromine, being a larger halogen with a lower electronegativity than fluorine, contributes different electronic effects. Bromine primarily acts as an electron-withdrawing group through inductive effects, while also having mild electron-donating character through resonance. Fluorine, the most electronegative element, exerts strong electron-withdrawing effects both through induction and resonance.

The electronic distribution resulting from these specific halogen positions affects important chemical properties such as:

Acidity of the carboxylic acid group: The electron-withdrawing effects of both halogens increase the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid, as they stabilize the carboxylate anion formed upon deprotonation.

Hydrogen bonding capabilities: The hydroxyl group at position 2 can form an intramolecular hydrogen bond with the adjacent carboxylic acid carbonyl oxygen, a characteristic feature of salicylic acid derivatives.

Reactivity patterns: The specific halogen positions influence the reactivity of the aromatic ring toward electrophilic and nucleophilic substitution reactions.

Comparative Analysis of Synonyms Across Chemical Databases

This compound is registered in multiple chemical databases, each potentially using different naming conventions and synonyms. A comparative analysis reveals several alternative names and identifiers used across these databases.

Table 3: Comparative Analysis of Synonyms Across Chemical Databases

| Database/Source | Primary Name | Alternative Names/Synonyms | Registry Identifiers |

|---|---|---|---|

| Chemical Abstracts Service (CAS) | This compound | Benzoic acid, 3-bromo-5-fluoro-2-hydroxy- | CAS RN: 4180-42-1 |

| PubChem | This compound | Not specified in sources | PubChem CID: 29078126 |

| ChemicalBook | This compound | Benzoic acid, 3-bromo-5-fluoro-2-hydroxy- | CB51723787 |

| European Community (EC) | This compound | Not specified in sources | EC Number: 842-063-4 |

| MDL Information Systems | This compound | Not specified in sources | MDL Number: MFCD11203628 |

| PubChemLite | This compound | Not specified in sources | InChIKey: MJNQXLZBKUYDRP-UHFFFAOYSA-N |

In chemical nomenclature databases, this compound may also be referred to as a derivative of salicylic acid (2-hydroxybenzoic acid), with the systematic name "3-bromo-5-fluorosalicylic acid," though this nomenclature is less commonly observed in the primary literature. The systematic IUPAC name remains the most unambiguous identifier across scientific publications.

While chemical identifiers like InChI and SMILES provide standardized machine-readable representations of the molecular structure, human-readable synonyms can vary significantly across databases. The differences in naming conventions can lead to challenges in comprehensive literature searches and data integration across chemical information systems.

Interestingly, the compound's representation in the Chemical Abstracts Service follows a distinct pattern where the parent structure (benzoic acid) is listed first, followed by substituents in alphabetical order with positional indicators, resulting in the synonym "Benzoic acid, 3-bromo-5-fluoro-2-hydroxy-". This format differs from the IUPAC nomenclature but provides an alternative standardized naming convention widely used in chemical literature and regulatory documentation.

Properties

IUPAC Name |

3-bromo-5-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNQXLZBKUYDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4180-42-1 | |

| Record name | 3-bromo-5-fluoro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Bromo-5-fluoro-2-hydroxybenzoic acid (CAS No. 4180-42-1) is an organic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of bromine and fluorine substituents, which can significantly influence its pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C7H4BrFO3

- Molecular Weight : 235.01 g/mol

- Structure : The compound consists of a benzoic acid core with hydroxyl and halogen substituents at specific positions, which may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies suggest that halogenated benzoic acids exhibit significant antimicrobial properties. The presence of bromine and fluorine can enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects.

- Antioxidant Properties : Compounds with hydroxyl groups are known for their antioxidant capabilities. This compound may scavenge free radicals and reduce oxidative stress, contributing to cellular protection.

- Enzyme Inhibition : Research indicates that similar compounds can inhibit various enzymes involved in metabolic pathways, making them potential candidates for therapeutic applications in diseases such as diabetes and cancer.

Biological Activity Data Table

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated benzoic acids, including this compound. Results indicated a notable inhibition zone against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that this compound exhibited a strong antioxidant effect, comparable to well-known antioxidants like ascorbic acid. This finding supports its potential use in formulations aimed at reducing oxidative stress-related diseases.

Case Study 3: Enzyme Interaction Analysis

Research focusing on the inhibitory effects of various substituted benzoic acids on key metabolic enzymes revealed that this compound could effectively inhibit certain enzymes involved in glucose metabolism, indicating its potential role in diabetes management.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Therapeutic Agents

3-Bromo-5-fluoro-2-hydroxybenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-diabetic medications. For instance, it is utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently in preclinical and clinical trials for diabetes therapy .

Case Study: SGLT2 Inhibitors

A study highlighted the scalable synthesis of a compound derived from this compound that acts as an SGLT2 inhibitor. The synthetic route involved multiple steps including bromination and esterification, yielding a product suitable for large-scale pharmaceutical production with a total yield of approximately 24% .

Agrochemical Applications

2. Herbicides and Pesticides

The compound has potential applications in the formulation of herbicides and pesticides due to its structural characteristics that can influence biological activity against specific pests or weeds. The introduction of halogen atoms like bromine and fluorine often enhances the herbicidal properties of benzoic acid derivatives.

Case Study: Herbicide Development

Research has shown that derivatives of halogenated benzoic acids exhibit enhanced herbicidal activity compared to their non-halogenated counterparts. The incorporation of this compound into herbicide formulations could lead to improved efficacy against resistant weed species .

Material Science Applications

3. Development of Functional Materials

this compound can also be used in the development of functional materials, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties like thermal stability and mechanical strength.

Case Study: Polymer Synthesis

In polymer chemistry, the compound has been utilized as a monomer or co-monomer in the synthesis of polyesters and polyamides that exhibit desirable properties for industrial applications. The bromine and fluorine substituents can impart flame retardancy and chemical resistance to the resulting polymers .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

(a) 5-Bromo-3-fluoro-2-hydroxybenzoic Acid (CID 11770416)

- Structure : Bromine at position 5, fluorine at position 3.

- SMILES :

C1=C(C=C(C(=C1C(=O)O)O)F)Br - Impact : Positional isomerism alters electronic distribution and hydrogen-bonding capacity. The melting point and solubility are expected to differ due to changes in intermolecular interactions .

(b) 3-Bromo-2-fluoro-5-methyl-benzoic Acid

Functional Group Modifications

(a) 3-Bromo-5-fluoro-2-methoxyphenylboronic Acid

- Structure : Methoxy (-OCH₃) replaces hydroxyl (-OH); boronic acid (-B(OH)₂) replaces carboxylic acid.

- Application : Boronic acid functionality enables use in cross-coupling reactions (e.g., Suzuki) for pharmaceutical intermediates .

(b) 3-Bromo-5-fluoro-2-nitrobenzoic Acid

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Table 2: Functional Group Impact on Acidity and Reactivity

Preparation Methods

Electrophilic Bromination of 5-Fluoro-2-hydroxybenzoic Acid

- The most direct and efficient synthetic route to 3-bromo-5-fluoro-2-hydroxybenzoic acid is the electrophilic bromination of 5-fluoro-2-hydroxybenzoic acid.

- The brominating agent used is typically N-bromosuccinimide (NBS).

- The reaction is conducted in acetic acid solvent at elevated temperature (~80°C) for approximately 24 hours.

- Equimolar amounts of NBS and the precursor are used to ensure controlled mono-bromination at the 3-position.

Reaction Conditions and Purification:

| Parameter | Details |

|---|---|

| Starting material | 5-Fluoro-2-hydroxybenzoic acid |

| Brominating agent | N-Bromosuccinimide (NBS) |

| Solvent | Acetic acid |

| Temperature | 80°C |

| Reaction time | 24 hours |

| Stoichiometry | 1:1 molar ratio (NBS:substrate) |

| Work-up | Evaporation of acetic acid, recrystallization from ethyl acetate/hexane |

| Yield | Approximately 90% |

Reaction Monitoring and Analysis:

- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress.

- Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy:

- Aromatic proton signals appear around δ 7.48–7.50 ppm.

- Carbon NMR shows fluorine-coupled carbons at δ ~155.70 ppm.

- Purity is verified by melting point determination (sharp range around 233–235°C) and HPLC with UV detection at ~254 nm.

- Mass spectrometry confirms molecular weight (235.01 g/mol).

Reference: Detailed in synthetic protocols for fluorinated hydroxybenzoic acids.

Bromination Using N-Bromosuccinimide in Aprotic Polar Solvents

- Bromination of 5-fluoro-2-hydroxybenzaldehyde, a close analog, provides insight into conditions applicable for preparing the target acid.

- NBS is used as the brominating agent in N,N-dimethylformamide (DMF) at room temperature (~20°C) for 5 hours.

- After reaction, the mixture is worked up by extraction and purified by silica gel chromatography.

Reaction Parameters and Yield:

| Parameter | Details |

|---|---|

| Starting material | 5-Fluoro-2-hydroxybenzaldehyde |

| Brominating agent | NBS |

| Solvent | DMF |

| Temperature | 20°C |

| Reaction time | 5 hours |

| Work-up | Extraction, washing, drying, chromatography |

| Yield | ~83% |

This method highlights the mild conditions under which selective bromination can be achieved without over-bromination.

Reference: Experimental data from bromination of related compounds.

Industrial Scale-Up and Optimization

- Large-scale synthesis (e.g., 70 kg scale) has been successfully performed using NBS bromination of appropriate precursors.

- Reaction temperature critically influences the formation of dibromo impurities; lower temperatures favor mono-bromination.

- Using tetrahydrofuran (THF) as solvent and carefully controlling reagent amounts and temperature optimizes yield and purity.

- Excess NBS can be used deliberately to generate dibromo by-products for analytical reference, aiding in reaction monitoring.

Summary Table of Optimization Parameters:

| Parameter | Effect on Product Purity/Yield |

|---|---|

| Temperature increase | Increased dibromo impurity formation |

| Solvent choice | THF preferred for better control |

| NBS stoichiometry | Equimolar for mono-bromination; excess for by-product generation |

| Reaction time | Optimized to minimize side-products |

Reference: Industrial process development and scale-up studies.

Comparative Summary of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Electrophilic bromination of 5-fluoro-2-hydroxybenzoic acid | 5-Fluoro-2-hydroxybenzoic acid | NBS | Acetic acid | 80°C | ~90 | Most direct, well-established method |

| Hydrolysis of 5-bromo-2-fluorobenzoic acid | 5-Bromo-2-fluorobenzoic acid | N/A (hydrolysis step) | Water + Na2CO3 | Reflux | 87 (hydrolysis) | Multi-step, useful for alternative routes |

| Bromination of 5-fluoro-2-hydroxybenzaldehyde | 5-Fluoro-2-hydroxybenzaldehyde | NBS | DMF | 20°C | 83 | Milder conditions, applicable to aldehyde analog |

| Industrial scale NBS bromination | Fluorinated hydroxybenzoic precursors | NBS | THF | Controlled low temp | High | Optimized for purity, minimized dibromo impurities |

Analytical Techniques for Product Verification

- NMR Spectroscopy: ^1H and ^13C NMR confirm aromatic substitution and fluorine coupling patterns.

- Mass Spectrometry: Confirms molecular weight (235.01 g/mol).

- Melting Point: Sharp melting point around 233–235°C indicates purity.

- Chromatography: HPLC with UV detection (~254 nm) for purity assessment.

- TLC: Used for reaction monitoring.

Q & A

Q. Table 1: Substituent Effects on Bromination Regioselectivity

Advanced: What strategies resolve contradictions in bioactivity data between analogs?

Methodological Answer:

Discrepancies in biological activity (e.g., antimicrobial vs. antitumor) arise from structural nuances:

- Substituent Position: Fluorine at C5 enhances electron-withdrawing effects, increasing acidity of the hydroxyl group, which may improve membrane permeability in antimicrobial assays .

- Comparative Assays: Standardized protocols (e.g., MIC for antimicrobial activity; IC for cytotoxicity) must be used. For example:

- Antimicrobial Activity: this compound shows moderate activity (MIC: 32 µg/mL) against E. coli vs. high activity in 4-bromo-5-fluoro-2-nitrophenol (MIC: 8 µg/mL) due to nitro group redox activity .

- Antitumor Activity: Bromine at C3 enhances DNA intercalation potential in HeLa cells (IC: 12 µM) compared to non-brominated analogs (IC >50 µM) .

Advanced: How is this compound utilized in Suzuki-Miyaura cross-coupling for pharmaceutical intermediates?

Methodological Answer:

The hydroxyl group can be protected (e.g., methyl ether formation) to enable boronic acid coupling:

- Protection: Treat with methyl iodide/KCO in DMF to yield 3-bromo-5-fluoro-2-methoxybenzoic acid .

- Cross-Coupling: React with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh) catalysis in toluene/EtOH/NaCO (80°C, 12 h) to form biaryl derivatives .

- Applications: Resulting biaryls are precursors to kinase inhibitors or fluorescent probes .

Advanced: What mechanistic insights explain its stability under acidic conditions?

Methodological Answer:

- Resonance Stabilization: The hydroxyl group at C2 donates electrons via resonance, stabilizing the carboxylate anion and reducing decarboxylation risk.

- Halogen Effects: Bromine’s inductive effect deactivates the ring, minimizing electrophilic degradation.

- pH-Dependent Solubility: Low solubility in water (<1 mg/mL) at neutral pH reduces hydrolysis, while solubility increases in basic conditions (e.g., NaOH) due to deprotonation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.